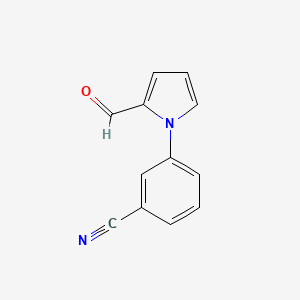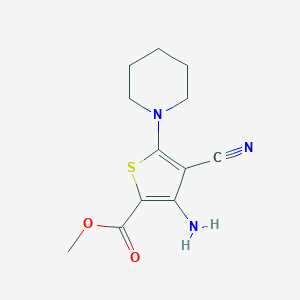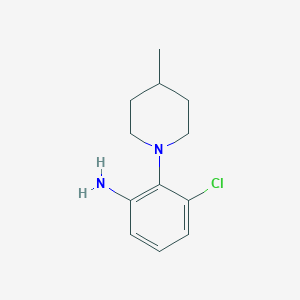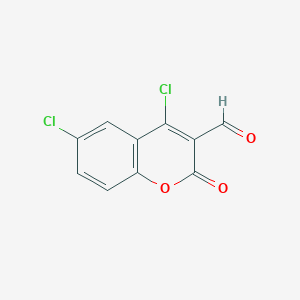
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone” is a benzophenone analogue . It is also known as “Methanone, (2-chlorophenyl) (3,4-dimethoxyphenyl)-” and "2-Chloro-3′,4′-dimethoxybenzophenone" .
Synthesis Analysis
The compound has been synthesized and characterized by X-ray diffraction method . The synthesis process involved the use of Polyphosphoric acid (PPA) as an efficient catalyst for acylation . The reaction mixture was stirred vigorously for 3 hours .Molecular Structure Analysis
The compound crystallizes in a monoclinic space group P21/a with cell parameters a = 10.9500(7)Å, b = 10.9670(7)Å, c = 11.0740(7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C–H···O .Chemical Reactions Analysis
The compound has been involved in reactions such as the BF3·OEt2-catalyzed Povarov cycloaddition reaction .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 276.72 . The IUPAC name is “(2-chlorophenyl) (3,4-dimethoxyphenyl)methanone” and the Inchi Code is "1S/C15H13ClO3/c1-18-13-8-7-10 (9-14 (13)19-2)15 (17)11-5-3-4-6-12 (11)16/h3-9H,1-2H3" .Scientific Research Applications
Pharmaceutical Research: Anticancer Potential
This compound has been synthesized and investigated for its biological activity, particularly in the context of anticancer research. The presence of methoxy and chloro substituents plays a crucial role in its biological activity, with studies suggesting that similar benzophenone derivatives exhibit cytotoxic activities against a range of human cancer cell lines .
Organic Synthesis: X-ray Crystallography
In the field of organic chemistry, (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone has been characterized using X-ray diffraction methods. It crystallizes in a monoclinic space group and exhibits intermolecular hydrogen bonding of the type C–H···O, which is significant for understanding the compound’s structural properties .
Dermatological Applications: Sunscreen Formulations
Benzophenone derivatives, which are structurally related to (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone, are widely used in sunscreen lotions for UVA protection. These compounds help protect the skin against aging and in the treatment of photo-dermatoses .
Agricultural Chemistry: Fungicide Development
Research has shown that benzophenone analogues can be effective in controlling phytopathogenic fungi and fungal diseases. For instance, certain derivatives at specific concentrations have been successful in controlling barley and wheat Erysiphe graminis, indicating potential agricultural applications for (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone .
Material Science: Molecular Packing
The molecular packing diagram of this compound reveals a dimer structure, which is of interest in the field of material science. Understanding the packing of molecules can lead to the development of new materials with desired properties .
Catalysis: Acylation Reactions
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone has been synthesized using polyphosphoric acid (PPA) as an efficient catalyst for acylation. This highlights its role in synthetic chemistry, where it could be used as an intermediate or a catalyst in various organic transformations .
Safety and Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUYRIJHVQPPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373035 | |
| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34702-00-6 | |
| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34702-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)


![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)


![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
